molecular formula C10H7ClFNS B6228087 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole CAS No. 1188043-08-4

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B6228087
CAS No.: 1188043-08-4
M. Wt: 227.69 g/mol
InChI Key: XEPZDQSOFIPGKD-UHFFFAOYSA-N
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Description

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole (CAS 1188043-08-4) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmacology due to its presence in a wide array of bioactive molecules and FDA-approved drugs . The thiazole ring is a versatile heterocycle known for its aromatic properties, contributed by sulfur and nitrogen atoms within its structure, making it a critical synthon for developing novel chemical entities . This specific derivative is designed for use as a building block in organic synthesis, particularly in the development of heterocyclic hybrid frameworks. Its molecular structure, with a reactive chloro group at the 2-position of the thiazole ring and a 3-fluorophenyl substituent, makes it a versatile precursor for nucleophilic substitution reactions, cyclization, and the construction of more complex molecules . Researchers utilize such compounds to create new hybrids with potential therapeutic applications, aiming to enhance drug efficacy and overcome challenges like multi-drug resistance . Thiazole-containing compounds are frequently investigated for a diverse spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antifungal, and anticonvulsant properties . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1188043-08-4

Molecular Formula

C10H7ClFNS

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H7ClFNS/c1-6-9(13-10(11)14-6)7-3-2-4-8(12)5-7/h2-5H,1H3

InChI Key

XEPZDQSOFIPGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C2=CC(=CC=C2)F

Purity

95

Origin of Product

United States

Preparation Methods

Thioamide Preparation

3-Fluorophenylthioamide is synthesized by treating 3-fluorobenzamide with Lawesson’s reagent in toluene (110°C, 4 hr). Source reports 92% conversion rates using a 1:1.1 molar ratio of amide to reagent, with microwave-assisted reactions reducing time to 45 minutes.

Ring-Closing with 5-Methyl-2-chloroketone

The thioamide is cyclized with 2-chloro-5-methylpentan-3-one in chlorobenzene at 130°C for 3 hr. Source emphasizes that halogenated aromatic solvents enhance regioselectivity, suppressing formation of 4-methyl regioisomers by 23% compared to toluene. Post-reaction, the mixture is quenched with ice-water, extracting the product into dichloromethane (3 × 50 mL).

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) requires modifications to laboratory protocols:

Continuous Flow Reactors

Source describes a continuous process where thiourea and α-halo ketone streams merge in a microreactor (Residence time: 8 min, 80°C), achieving 94% conversion with 22% reduced solvent consumption.

Catalytic System Recycling

Palladium on carbon (Pd/C, 5 wt%) from hydrogenation steps is recovered via centrifugation, with source demonstrating 15 reuse cycles before activity drops below 80%.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Hantzsch Synthesis68–7298.5High
Thioamide Cyclization75–7897.2Moderate
POCl₃ Chlorination70–7496.8High
NCS Chlorination82–8599.1Low

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for these transformations.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies, while providing insights from verified sources.

Structure

The molecular structure can be represented as follows:

  • Molecular Formula : C10H8ClFNS
  • Molecular Weight : 229.69 g/mol
  • IUPAC Name : 2-chloro-4-(3-fluorophenyl)-5-methylthiazole

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study conducted by Khedher et al. (2022) demonstrated that compounds similar to this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties
Another area of interest is the anticancer potential of thiazole derivatives. A study by Dhananjayan et al. (2021) highlighted that thiazole compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, derivatives with fluorine substitutions, such as this compound, have shown enhanced potency against breast cancer cell lines.

Agricultural Chemistry

Pesticide Development
Thiazole derivatives are also explored for their potential as agrochemicals. A patent filed by Zhang et al. (2020) describes the use of thiazole compounds as fungicides effective against various plant pathogens. The incorporation of chlorine and fluorine atoms enhances the stability and efficacy of these compounds in agricultural applications.

Material Science

Conductive Polymers
In material science, thiazole derivatives are being investigated for their role in developing conductive polymers. Research by Li et al. (2019) suggests that incorporating thiazole units into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for electronic applications.

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialStaphylococcus aureusKhedher et al., 2022
This compoundAnticancerMCF-7 Breast Cancer CellsDhananjayan et al., 2021
Thiazole Derivative XFungicideFusarium oxysporumZhang et al., 2020

Table 2: Properties of Conductive Polymers with Thiazole Units

Polymer TypeConductivity (S/cm)Thermal Stability (°C)Reference
Polymer A0.05200Li et al., 2019
Polymer B0.10250Li et al., 2019

Case Study 1: Antimicrobial Efficacy

In a controlled study conducted by Khedher et al. (2022), various thiazole derivatives were synthesized and tested against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent.

Case Study 2: Anticancer Mechanism

Dhananjayan et al. (2021) investigated the apoptotic effects of thiazole derivatives on MCF-7 cells. The study utilized flow cytometry to analyze cell death pathways and found that treatment with the compound resulted in a significant increase in early apoptotic cells compared to the control group.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Chloro (Cl) and fluoro (F) substituents influence electronic properties and intermolecular interactions. For example, Compounds 4 and 5 differ only in para-halogen (Cl vs. Br), yet exhibit identical crystal symmetry with adjusted packing .

Functional Groups : Trifluoromethyl (CF₃) and carboxylate (COOEt) groups enhance lipophilicity and metabolic stability, as seen in .

Biological Activity

2-Chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by its unique structure that includes a chlorine atom and a fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The compound's mechanism of action may involve interference with bacterial metabolic pathways or cell wall synthesis, although specific pathways remain to be fully elucidated .

Antiviral Activity

The phenylthiazole ring system has been investigated for its antiviral properties, particularly against flaviviruses. In cellular assays, derivatives of thiazole compounds demonstrated inhibitory activity on viral replication, suggesting potential applications in antiviral drug development .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. Compounds containing this scaffold have shown promising antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with significant activity compared to standard treatments .

Study on Antibacterial Efficacy

A detailed study evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than many existing antibacterial agents, highlighting its potential as a therapeutic candidate .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Chromobacterium violaceum32

Antiviral Activity Assessment

In a study assessing antiviral activity against yellow fever virus, the compound was tested at varying concentrations. Results indicated that at a concentration of 50 μM, it achieved over 50% inhibition of viral replication .

Compound% Inhibition at 50 μM
This compound55

Anticancer Screening Results

In anticancer research involving breast cancer cell lines, the synthesized derivatives showed considerable antiproliferative activity. The IC50 values were significantly lower than those for standard chemotherapeutics.

CompoundIC50 (µM)Cell Line
This compound12MCF-7
Staurosporine15MCF-7

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-4-(3-fluorophenyl)-5-methyl-1,3-thiazole and related thiazole derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions of appropriate precursors under controlled conditions. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Evidence from analogous compounds (e.g., ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate) highlights the use of heterocyclic chemistry principles, such as temperature control (70–80°C), solvent optimization (e.g., PEG-400), and catalysts like Bleaching Earth Clay for improved yields . Reaction progress is monitored via TLC, and purification involves recrystallization in solvents like aqueous acetic acid .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H NMR : Assignments focus on aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups), methyl groups (δ 2.5–2.8 ppm), and thiazole ring protons. Splitting patterns confirm substitution positions .
  • ¹³C NMR : Key signals include thiazole C-2 (δ ~160 ppm, influenced by chlorine), aromatic carbons (δ 110–140 ppm), and methyl carbons (δ ~20 ppm) .
  • IR : Absorptions at ~3100 cm⁻¹ (C-H aromatic), 1650 cm⁻¹ (C=N thiazole), and 750 cm⁻¹ (C-Cl) are diagnostic .

Q. What biological activities are associated with thiazole derivatives, and how is this compound evaluated for such properties?

  • Methodological Answer : Thiazoles are screened for antimicrobial, antifungal, and anticancer activities. For example:

  • Antimicrobial Assays : Use standardized protocols (e.g., agar dilution) against bacterial/fungal strains. Activity is correlated with substituent effects; electron-withdrawing groups (e.g., -Cl, -F) enhance membrane penetration .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values. Structural analogs with 3-fluorophenyl groups show improved selectivity due to hydrophobic interactions with target proteins .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : SC-XRD provides definitive bond lengths, angles, and torsion angles. For example:

  • The thiazole ring typically exhibits planar geometry with C-Cl bond lengths ~1.73 Å and C-F (fluorophenyl) ~1.35 Å. Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects .
  • Software like SHELXL refines structures using high-resolution data, addressing issues like thermal motion or disorder .

Q. What strategies address contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Methodological Answer : Discrepancies often stem from:

  • Substituent Effects : Compare analogs (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) using SAR tables. For instance, methyl groups on the thiazole enhance lipophilicity, while electron-deficient aryl rings improve antimicrobial potency .
  • Assay Variability : Normalize data using positive controls (e.g., ciprofloxacin for bacteria) and replicate experiments across multiple labs .

Q. How are computational methods (e.g., DFT, molecular docking) integrated into the study of this compound’s reactivity and target interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra or electrostatic potential surfaces. Compare with experimental IR/NMR to validate tautomeric forms .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Fluorophenyl groups may form halogen bonds with active-site residues, explaining enhanced inhibition .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Lab-scale syntheses face issues like low yields (~40–60%) due to side reactions (e.g., hydrolysis of chloro groups). Mitigation strategies include:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., clay-supported acids) enhance regioselectivity and recyclability .

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